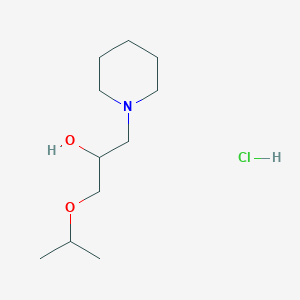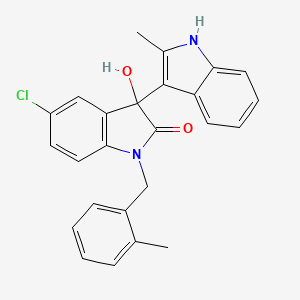![molecular formula C20H16BrClO4 B4082081 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone](/img/structure/B4082081.png)
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone
Vue d'ensemble
Description
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone, also known as ABCO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABCO is a derivative of the flavonoid family and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone is not fully understood. However, it has been reported to exert its anticancer effects through the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been shown to inhibit the activity of various enzymes and signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been reported to exhibit antiangiogenic properties, which are important in the prevention of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer and anti-inflammatory properties. Additionally, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been shown to have low toxicity in animal models. However, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous-based assays. Additionally, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone is relatively unstable in the presence of light and air, which may affect its potency and stability in long-term experiments.
Orientations Futures
The potential applications of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone in various fields of scientific research make it a promising compound for future studies. Some future directions for 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone research include:
1. Investigating the potential of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone as a chemopreventive agent for various cancers.
2. Exploring the mechanism of action of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone in cancer cells and identifying its molecular targets.
3. Developing novel formulations of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone to improve its solubility and stability.
4. Investigating the potential of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone as a therapeutic agent for various diseases, including diabetes and cardiovascular diseases.
5. Studying the pharmacokinetics and pharmacodynamics of 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone in animal models and humans.
Conclusion:
In conclusion, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity. 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been shown to exhibit potent anticancer, anti-inflammatory, and antioxidant properties. However, it has some limitations for lab experiments, including its limited solubility and stability. Future studies on 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone may lead to the development of novel therapies for various diseases.
Applications De Recherche Scientifique
3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-acetyl-6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-chromanone has been reported to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-acetyl-6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClO4/c1-10(19(24)12-3-6-14(22)7-4-12)17-15-9-13(21)5-8-16(15)26-20(25)18(17)11(2)23/h3-10,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMORVICBSKYKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)C)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3,4-dihydro-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4081998.png)

![N-[1-(1-adamantyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B4082010.png)
![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4082017.png)
![methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4082024.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(2-methyl-5-nitrophenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B4082033.png)
![3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082034.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4082036.png)

![6-amino-3-(4-ethoxyphenyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082064.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B4082067.png)
![ethyl 4-(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate](/img/structure/B4082077.png)
![4-chloro-N-{1-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4082082.png)
